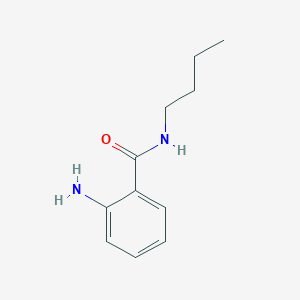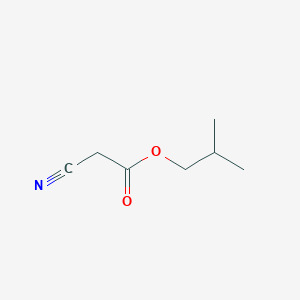![molecular formula C15H13N3O B082562 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one CAS No. 14133-24-5](/img/structure/B82562.png)
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrido[2,3-d]pyrimidine derivative that exhibits a unique chemical structure with promising biological activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
Biochemische Und Physiologische Effekte
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been found to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase. Physiologically, it has been reported to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. Additionally, its reported biological activities make it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one. One potential avenue is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more efficient synthesis methods and the investigation of its toxicity and pharmacokinetics are essential for its further development. Additionally, the investigation of its potential as a lead compound for drug development is an exciting area for future research.
Conclusion:
In conclusion, 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits promising biological activities. Its reported anticancer, antiviral, and cognitive-enhancing effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The investigation of its potential as a lead compound for drug development is an exciting area for future research.
Synthesemethoden
The synthesis of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been reported in several scientific studies. One of the most common methods involves the reaction of 2-aminopyridine with 2-methyl-3-(2-methylphenyl)propenal in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different aldehydes and amines as starting materials.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, it has shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
Eigenschaften
CAS-Nummer |
14133-24-5 |
|---|---|
Produktname |
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-3-4-8-13(10)18-11(2)17-14-12(15(18)19)7-5-9-16-14/h3-9H,1-2H3 |
InChI-Schlüssel |
NADVLYCKRMAINU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
Andere CAS-Nummern |
14133-24-5 |
Synonyme |
2-methyl-3-(2'-methylphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidine Kr 100 Kr-100 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)












